

Thermodynamic Properties of 1,2-Dichloro-2-propanol: A Technical Overview

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Compound of Interest

Compound Name: 1,2-Dichloro-2-propanol

Cat. No.: B15180848

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For the attention of: Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a summary of the available thermodynamic data for **1,2-dichloro-2-propanol** (CAS RN: 52515-75-0). Due to a notable scarcity of publicly available experimental data for this specific isomer, this document presents computed thermodynamic properties. Furthermore, it outlines the detailed experimental protocols for the determination of key thermodynamic parameters, namely the enthalpy of formation via bomb calorimetry and heat capacity via differential scanning calorimetry (DSC), which are standard methods for characterizing similar halogenated organic compounds. A generalized experimental workflow for bomb calorimetry is also provided as a visual guide.

Thermodynamic Data for 1,2-Dichloro-2-propanol

A comprehensive search of established thermodynamic databases, including the NIST Chemistry WebBook, reveals a lack of publicly available experimental data for the enthalpy of formation, entropy, and heat capacity of **1,2-dichloro-2-propanol**. However, computed data is available from resources such as PubChem. These computationally derived values provide estimations of the thermodynamic properties of the molecule. It is important to note that while a private research company, Wiltec Research, has indicated measurements involving a system containing **1,2-dichloro-2-propanol** and water, this data is proprietary and not publicly

accessible.[1][2][3] For comparison, experimental data for the related isomer, 1,3-dichloro-2-propanol, is available in the NIST WebBook and indicates a liquid phase enthalpy of formation of -385 ± 1 kJ/mol at 293 K.[4]

The following table summarizes the computed physicochemical and thermodynamic properties for **1,2-dichloro-2-propanol** sourced from the PubChem database.[5]

Property	Value	Source
Molecular Formula	C ₃ H ₆ Cl ₂ O	PubChem[5]
Molecular Weight	128.98 g/mol	PubChem[5]
IUPAC Name	1,2-dichloropropan-2-ol	PubChem[5]
CAS Registry Number	52515-75-0	PubChem[5]
XLogP3-AA (Octanol/Water Partition Coefficient)	1.1	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	1	PubChem[5]
Rotatable Bond Count	1	PubChem[5]
Exact Mass	127.9795702 Da	PubChem[5]
Monoisotopic Mass	127.9795702 Da	PubChem[5]
Topological Polar Surface Area	20.2 Å ²	PubChem[5]
Heavy Atom Count	6	PubChem[5]

Experimental Protocols for Thermodynamic Parameter Determination

The following sections detail the standard experimental methodologies for determining the enthalpy of combustion (from which the enthalpy of formation is derived) and the heat capacity of liquid organochlorine compounds.

Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is the primary technique for measuring the heat of combustion of solid and liquid samples. From this, the standard enthalpy of formation ($\Delta_f H^\circ$) can be calculated.

Methodology:

- Sample Preparation:
 - A precise mass (typically 0.5 - 1.0 g) of the liquid sample, **1,2-dichloro-2-propanol**, is weighed into a crucible.
 - A known length of ignition wire is attached to the electrodes of the bomb head, with the wire either submerged in the liquid or positioned just above its surface.
 - A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state and to absorb the acidic gases produced from the chlorine atoms.
- Assembly and Pressurization:
 - The bomb head is securely sealed onto the bomb vessel.
 - The bomb is purged with a small amount of pure oxygen to remove atmospheric nitrogen and then filled with high-pressure (typically 30 atm) oxygen.
- Calorimeter Setup:
 - The sealed bomb is submerged in a known, precise volume of water in the calorimeter's insulated container.
 - A stirrer is activated to ensure a uniform water temperature, and a high-precision thermometer is used to monitor the temperature.
- Combustion and Data Acquisition:
 - The initial temperature of the water is recorded at regular intervals to establish a baseline.

- The sample is ignited by passing an electric current through the ignition wire.
- The temperature of the surrounding water is recorded at short intervals as it rises due to the heat released by the combustion.
- Temperature readings are continued until a maximum temperature is reached and the system begins to cool.
- Post-Combustion Analysis:
 - The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion.
 - The residual ignition wire is collected and weighed to determine the mass that was consumed.
 - The aqueous contents of the bomb are collected and titrated to determine the amount of nitric acid and hydrochloric acid formed.
- Calculation of Enthalpy of Combustion:
 - The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
 - The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the total heat evolved.
 - Corrections are applied for the heat of combustion of the ignition wire and the heat of formation of the acids.
 - The standard enthalpy of combustion is then calculated per mole of the sample.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.

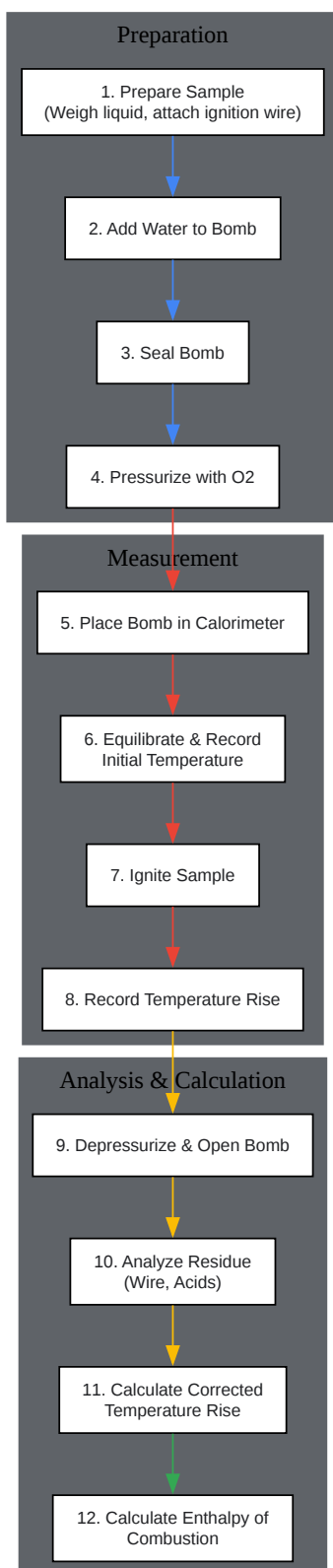
Methodology:

- Instrument Calibration:
 - The DSC instrument is calibrated for temperature and heat flow using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.
- Sample Preparation:
 - A small amount of **1,2-dichloro-2-propanol** (typically 5-20 mg) is hermetically sealed in an aluminum or other inert sample pan.
 - An identical empty pan is used as a reference.
- Experimental Runs:
 - A three-step procedure is typically employed:
 1. Baseline Run: The DSC is run with two empty pans to obtain the baseline heat flow difference between the sample and reference holders.
 2. Sapphire Run: A sapphire standard with a well-characterized heat capacity is run under the same conditions to calibrate the heat flow signal.
 3. Sample Run: The pan containing the **1,2-dichloro-2-propanol** sample is run against the empty reference pan.
- Data Acquisition:
 - The sample and reference are subjected to a controlled temperature program, which typically involves a heating ramp at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.
 - The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
- Calculation of Heat Capacity:

- The heat capacity of the sample (C_p) at a given temperature is calculated using the following equation: $C_{p_sample} = (DSC_sample / DSC_std) * (mass_std / mass_sample) * C_{p_std}$ where:
 - DSC_sample is the differential heat flow to the sample (after baseline subtraction).
 - DSC_std is the differential heat flow to the standard (sapphire).
 - $mass_std$ is the mass of the standard.
 - $mass_sample$ is the mass of the sample.
 - C_{p_std} is the known heat capacity of the standard.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the enthalpy of combustion of a liquid sample using bomb calorimetry.



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Caption: Workflow for Bomb Calorimetry.

Conclusion

While experimental thermodynamic data for **1,2-dichloro-2-propanol** remains elusive in the public domain, this guide provides access to computed properties and outlines the established experimental procedures for their determination. The presented protocols for bomb calorimetry and differential scanning calorimetry serve as a robust framework for researchers seeking to obtain empirical thermodynamic values for this and other halogenated compounds. The scarcity of data for this specific isomer underscores the importance of further experimental investigation to populate thermodynamic databases, which are critical for accurate process modeling and drug development.

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